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Compound of Interest

Compound Name: Cyp51-IN-19

Cat. No.: B15563336 Get Quote

A note on the topic: Publicly available information on a compound specifically named "Cyp51-
IN-19" is not available at this time. Therefore, this guide will provide a comprehensive

comparison of a well-documented, novel Cyp51 inhibitor, VT-1598, with established antifungal

azoles. This will serve as a practical template for researchers on how to structure and present

validation data for new chemical entities targeting cytochrome P450 51 (CYP51).

This guide is intended for researchers, scientists, and drug development professionals, offering

an objective comparison of VT-1598's performance against other alternatives, supported by

experimental data.

Introduction to Cyp51 and its Inhibition
Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in

the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][2] This enzyme's

essential role in fungal cell membrane integrity makes it a primary target for antifungal drugs,

most notably the azole class of inhibitors.[3][4] These inhibitors work by coordinating with the

heme iron atom in the active site of CYP51, preventing substrate binding and disrupting sterol

biosynthesis.[3] The increasing prevalence of azole-resistant fungal strains necessitates the

development of novel CYP51 inhibitors with improved efficacy and selectivity.

Comparative In Vitro Efficacy
The initial validation of a new CYP51 inhibitor begins with in vitro assays to determine its

potency against the target enzyme and its spectrum of activity against various fungal
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pathogens.

Table 1: In Vitro Susceptibility (MIC₅₀ in µg/mL) of Fungal
Isolates to VT-1598 and Comparator Azoles

Fungal
Species

VT-1598 Fluconazole
Itraconazol
e

Posaconaz
ole

Voriconazol
e

Candida

albicans

(azole-

resistant)

0.124 >64 >16 >16 >16

Candida

glabrata

(azole-

resistant)

1.19 >64 >16 >16 >16

Aspergillus

fumigatus

(Wild-type)

- 17 (IC₅₀, µM)
0.23 (IC₅₀,

µM)

0.16 (IC₅₀,

µM)

0.38 (IC₅₀,

µM)

Aspergillus

fumigatus

(G54W

mutant)

- -
2.53 (IC₅₀,

µM)
4.8 (IC₅₀, µM) -

Aspergillus

fumigatus

(M220K

mutant)

- -
3.45 (IC₅₀,

µM)

1.28 (IC₅₀,

µM)
-

Data for VT-1598 from Wiederhold et al., 2018, as cited in. Data for comparator azoles against

A. fumigatus from. Note: IC₅₀ values represent the concentration required to inhibit 50% of the

enzyme activity and are presented in µM for A. fumigatus.
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Following promising in vitro results, the efficacy of a novel inhibitor must be validated in a

relevant animal model. Neutropenic mice are a commonly used model for invasive

aspergillosis.

Table 2: In Vivo Efficacy of VT-1598 in a Murine Model of
Disseminated Invasive Aspergillosis

Treatment Group Dosing Regimen
Fungal Burden in
Kidney (log₁₀
CFU/g)

Survival Rate

Vehicle Control - High Low

VT-1598 10 mg/kg QD No decrease -

VT-1598 20 mg/kg QD Intermediate decrease 100%

VT-1598 40 mg/kg QD
Maximum/near

maximum decrease
100%

VT-1598 40 mg/kg BID
Maximum/near

maximum decrease
-

Data summarized from a study on VT-1598 in a murine model of invasive aspergillosis.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings.

In Vitro CYP51 Reconstitution Assay and IC₅₀
Determination
A common method for determining the inhibitory concentration (IC₅₀) of a compound against

CYP51 involves a reconstitution assay.

Expression and Purification: Recombinant CYP51 and its redox partner, cytochrome P450

reductase (CPR), are expressed in a heterologous system (e.g., E. coli) and purified.
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Reconstitution: The purified CYP51 and CPR are combined in a reaction mixture containing

a lipid environment (e.g., dilauroylphosphatidylcholine), a substrate (e.g., lanosterol or

eburicol), and a buffer system.

Inhibitor Addition: The test inhibitor (e.g., VT-1598 or an azole) is added at varying

concentrations.

Reaction Initiation: The reaction is initiated by the addition of NADPH.

Product Quantification: The reaction is stopped, and the sterol products are extracted and

quantified using gas chromatography-mass spectrometry (GC-MS).

IC₅₀ Calculation: The concentration of the inhibitor that causes a 50% reduction in product

formation is determined as the IC₅₀ value.

Murine Model of Invasive Aspergillosis
The validation of a compound's in vivo efficacy often employs an immunosuppressed murine

model.

Immunosuppression: Mice are rendered neutropenic through the administration of agents

like cyclophosphamide and cortisone acetate.

Infection: The mice are then infected intravenously with a suspension of Aspergillus

fumigatus conidia.

Treatment: Treatment with the test compound (e.g., VT-1598) or a vehicle control is initiated

at a specified time post-infection and administered for a defined period.

Efficacy Assessment: Efficacy is evaluated based on two primary endpoints:

Fungal Burden: At the end of the treatment period, organs (typically kidneys and lungs)

are harvested, homogenized, and plated to determine the colony-forming units (CFU) per

gram of tissue.

Survival: A separate cohort of mice is monitored for survival over a longer period.
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Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can aid in

understanding the complex processes involved in drug validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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